Methyl Palmitate-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

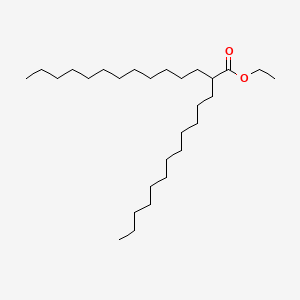

Methyl Palmitate-d3 is a deuterated form of methyl palmitate, a fatty acid ester derived from palmitic acid and methanol. The chemical formula for this compound is C17H31D3O2, where three hydrogen atoms are replaced by deuterium. This compound is commonly used as an internal standard in mass spectrometry due to its stable isotopic labeling.

準備方法

Synthetic Routes and Reaction Conditions

Methyl Palmitate-d3 can be synthesized through the esterification of palmitic acid with deuterated methanol (CD3OD) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:

C15H31COOH+CD3OD→C15H31COOCD3+H2O

Industrial Production Methods

Industrial production of this compound involves the same esterification process but on a larger scale. The process includes the purification of the product through distillation and crystallization to achieve high purity levels suitable for analytical applications.

化学反応の分析

Types of Reactions

Methyl Palmitate-d3 undergoes several types of chemical reactions, including:

Hydrodeoxygenation: Converts the ester into hydrocarbons using hydrogen and a catalyst.

Transesterification: Reacts with another alcohol to form a different ester.

Oxidation: Forms carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrodeoxygenation: Typically uses nickel or palladium catalysts under high pressure and temperature.

Transesterification: Requires an alcohol (e.g., methanol) and a base catalyst such as sodium methoxide.

Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Hydrodeoxygenation: Produces alkanes such as hexadecane.

Transesterification: Yields different esters depending on the alcohol used.

Oxidation: Results in carboxylic acids like palmitic acid.

科学的研究の応用

Methyl Palmitate-d3 is widely used in various scientific research fields:

Chemistry: Serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid methyl esters.

Biology: Used in studies involving lipid metabolism and fatty acid profiling.

作用機序

Methyl Palmitate-d3 exerts its effects through several mechanisms:

Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.

Anti-fibrotic: Prevents the activation of transforming growth factor-beta (TGF-β), a key regulator of fibrosis.

Vasodilation: Modulates nicotinic receptors and relaxes arterioles, improving blood flow.

類似化合物との比較

Methyl Palmitate-d3 can be compared with other fatty acid methyl esters such as:

Methyl Stearate: Similar structure but derived from stearic acid.

Methyl Oleate: Contains a double bond, making it unsaturated.

Methyl Linoleate: Has two double bonds, making it polyunsaturated.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and precision in mass spectrometry.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool in various fields, from analytical chemistry to medical research.

特性

CAS番号 |

60443-57-4 |

|---|---|

分子式 |

C17H34O2 |

分子量 |

273.475 |

IUPAC名 |

trideuteriomethyl hexadecanoate |

InChI |

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3 |

InChIキー |

FLIACVVOZYBSBS-BMSJAHLVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC |

同義語 |

Hexadecanoic Acid Methyl Ester-d3; Palmitic Acid Methyl Ester-d3; Edenor ME-C 16-80MY-d3; Emery 2216-d3; Metholene 2216-d3; Methyl Hexadecanoate-d3; Methyl n-Hexadecanoate-d3; Methyl Palmitate-d3; NSC 4197-d3; Pastell M 16-d3; Uniphat A60-d3; n-Hexad |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride](/img/structure/B592165.png)

![tert-butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B592168.png)